Chromium(2+);2-ethylcyclopenta-1,3-diene
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Overview
Description
Chromium(2+);2-ethylcyclopenta-1,3-diene, also known as bis(ethylcyclopentadienyl)chromium, is an organometallic compound with the molecular formula C14H18Cr. This compound is part of the metallocene family, which consists of a transition metal sandwiched between two cyclopentadienyl anions. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with 2-ethylcyclopentadiene in the presence of a reducing agent. One common method is the reduction of chromium(II) chloride with sodium amalgam in tetrahydrofuran (THF) followed by the addition of 2-ethylcyclopentadiene .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
Chromium(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced further, although this is less common.
Substitution: The ethyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium amalgam or lithium aluminum hydride can be used as reducing agents.
Substitution: Various alkyl halides or organolithium reagents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) or chromium(VI) compounds, while substitution reactions can produce a wide range of substituted cyclopentadienyl derivatives .
Scientific Research Applications
Chromium(2+);2-ethylcyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which Chromium(2+);2-ethylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique structure allows it to interact with molecular targets such as enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Chromium(2+);2-ethylcyclopenta-1,3-diene can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene. While all these compounds share a similar sandwich structure, this compound is unique due to its specific electronic properties and reactivity .
Ferrocene: Known for its stability and use in various applications, including as an antiknock agent in fuels.
Nickelocene: Less stable than ferrocene and used primarily in research.
Cobaltocene: Known for its reducing properties and used in various chemical syntheses.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C14H18Cr |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
chromium(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
DTBORXCXSNYBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cr+2] |
Origin of Product |
United States |
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